molecular formula C15H15NO4S B2620679 2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol CAS No. 1232822-81-9

2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol

Cat. No.: B2620679
CAS No.: 1232822-81-9
M. Wt: 305.35
InChI Key: WOXWXRPGOFFWNA-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction of the imine group yields the corresponding amine.

    Substitution: Substitution reactions at the phenolic position are possible.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol has a wide range of scientific research applications :

    Chemistry: It is used as a building block in organic synthesis.

    Biology: It is investigated for potential biological activities, such as antioxidant properties.

    Medicine: It is explored for its pharmacological effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is employed in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Properties

IUPAC Name

2-methoxy-6-[(4-methylsulfonylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-20-14-5-3-4-11(15(14)17)10-16-12-6-8-13(9-7-12)21(2,18)19/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXWXRPGOFFWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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